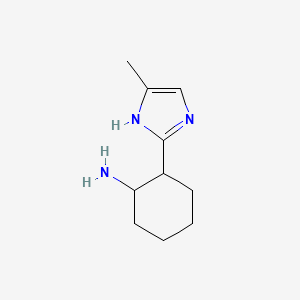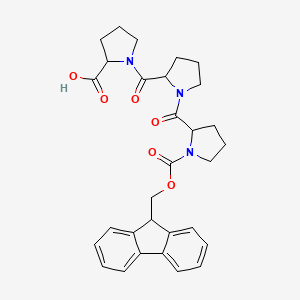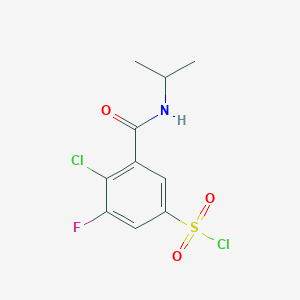
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride is a complex organic compound characterized by the presence of chloro, fluoro, isopropylcarbamoyl, and benzenesulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropylcarbamoyl group and the sulfonyl chloride functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis typically produces sulfonic acids.
Scientific Research Applications
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the isopropylcarbamoyl and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)phenylboronic acid
- 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)phenylamine
Uniqueness
Compared to similar compounds, 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the isopropylcarbamoyl and sulfonyl chloride functionalities, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C10H10Cl2FNO3S |
|---|---|
Molecular Weight |
314.16 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-(propan-2-ylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H10Cl2FNO3S/c1-5(2)14-10(15)7-3-6(18(12,16)17)4-8(13)9(7)11/h3-5H,1-2H3,(H,14,15) |
InChI Key |
UIQAWZMNACPOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


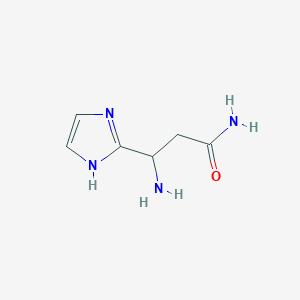
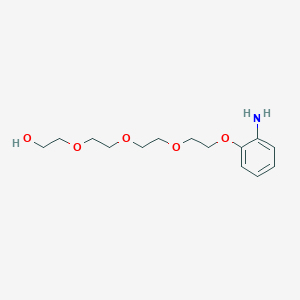
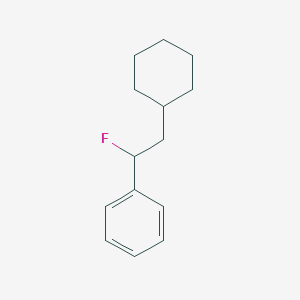
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
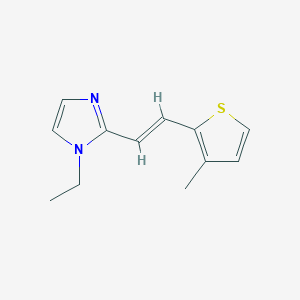
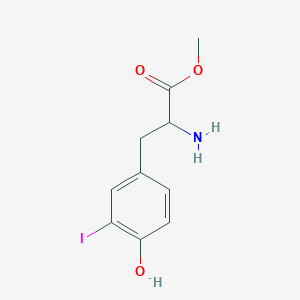
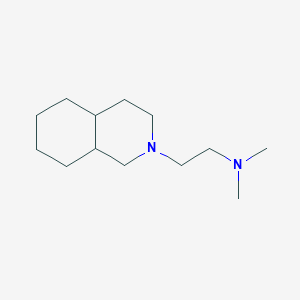
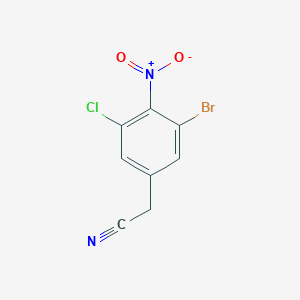
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
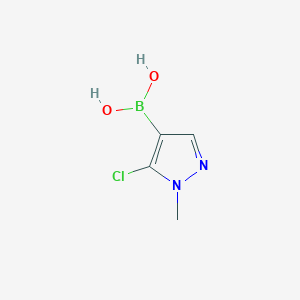
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
